3-[4-(sec-Butyl)-2-chlorophenoxy]piperidine hydrochloride
Overview
Description
3-[4-(sec-Butyl)-2-chlorophenoxy]piperidine hydrochloride, otherwise known as 4-sec-butyl-2-chlorophenoxy-piperidine hydrochloride, is an organic compound belonging to the class of piperidines. It is a colorless solid that is soluble in water and alcohols. This compound has a variety of applications in the scientific research field and has been studied extensively in recent years.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis and characterization of piperidine derivatives are crucial for understanding the scientific applications of compounds like 3-[4-(sec-Butyl)-2-chlorophenoxy]piperidine hydrochloride. Research has been focused on synthesizing various piperidine derivatives due to their potential applications in medicinal chemistry and material science. For instance, the synthesis of 4-chloropiperidine hydrochloride is achieved through a series of chemical reactions starting from piperidin-4-one hydrochloride, highlighting the methods to introduce functional groups into the piperidine ring, which is a common structural motif in many pharmaceuticals (Zhang Guan-you, 2010).
Pharmacological Investigations
Piperidine derivatives are extensively studied for their pharmacological properties, including their potential as central nervous system agents. For example, Paroxetine hydrochloride, a phenylpiperidine derivative, is a selective serotonin reuptake inhibitor used in treating various psychiatric disorders. This highlights the relevance of piperidine derivatives in developing therapeutic agents for treating mental health conditions (David Germann et al., 2013).
Antiviral and Antimicrobial Applications
Research into piperidine derivatives also extends into their use as antiviral and antimicrobial agents. For instance, studies on CCR5 antagonists, which are crucial for HIV-1 inhibition, have led to the synthesis of potent piperidine-based compounds. These findings underscore the utility of piperidine derivatives in creating new antiviral therapies that target specific aspects of viral entry into host cells (P. Finke et al., 2001).
Structural and Analytical Chemistry
In structural chemistry, the detailed analysis of piperidine derivatives provides insights into their molecular configurations, which is essential for designing drugs with specific pharmacological properties. For example, the crystal and molecular structure of 4-carboxypiperidinium chloride has been elucidated, offering valuable data on the interaction patterns and conformational preferences of such compounds. This information is critical for understanding how structural features influence biological activity (M. Szafran et al., 2007).
properties
IUPAC Name |
3-(4-butan-2-yl-2-chlorophenoxy)piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO.ClH/c1-3-11(2)12-6-7-15(14(16)9-12)18-13-5-4-8-17-10-13;/h6-7,9,11,13,17H,3-5,8,10H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFPSMKPPGNZAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=C(C=C1)OC2CCCNC2)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(sec-Butyl)-2-chlorophenoxy]piperidine hydrochloride | |
CAS RN |
1220019-79-3 | |
Record name | Piperidine, 3-[2-chloro-4-(1-methylpropyl)phenoxy]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220019-79-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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